Enantiomer-Specific Resistance to Bacterial Dehalogenase: (2R) vs. (2S)
The dehalogenating enzyme isolated from Proteus mirabilis IFO 3849 exclusively utilizes the L-isomer (2S) as substrate for chloride release and deamination to 2-keto-4-pentenoic acid. The D-isomer (2R) is not a substrate for this enzyme [1]. In a screen of 81 bacterial strains for chloride ion release from DL-2-amino-4-chloro-4-pentenoic acid (racemate), only the L-isomer was consumed, establishing that the (2R)-enantiomer is not metabolized through this pathway [1].
| Evidence Dimension | Substrate recognition by bacterial L-2-amino-4-chloropent-4-enoate dehalogenase |
|---|---|
| Target Compound Data | No detectable chloride release or conversion to 2-keto-4-pentenoic acid |
| Comparator Or Baseline | (2S)-enantiomer (L-isomer): quantitative conversion to 2-keto-4-pentenoic acid, ammonia, and chloride ion |
| Quantified Difference | Qualitative all-or-none stereospecificity; D-isomer yields zero detectable turnover |
| Conditions | Cell-free extracts of Proteus mirabilis IFO 3849; assay by chloride ion release and 2,4-dinitrophenylhydrazone isolation; confirmed by hydrogenolysis to norvaline |
Why This Matters
Procurement of the (2R)-enantiomer ensures that studies requiring metabolic stability against L-specific dehalogenases or avoidance of pathway-specific catabolism use a compound that is not consumed by these widespread bacterial enzyme systems, eliminating a confounding variable present with the racemate or (2S)-form.
- [1] Moriguchi, M., Hoshino, S., Hatanaka, S. (1987). Dehalogenation and Deamination of L-2-Amino-4-chloro-4-pentenoic Acid by Proteus mirabilis. Agricultural and Biological Chemistry, 51(12), 3295-3299. View Source
